molecular formula C20H20N2O2 B11951602 Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate CAS No. 853349-00-5

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B11951602
CAS No.: 853349-00-5
M. Wt: 320.4 g/mol
InChI Key: PHYCNCOATSRHAJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, phenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the 2,3-dimethylphenyl and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production methods often involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and have been investigated for their biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: The compound has been explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

    Medetomidine: A pyrazole derivative used as a sedative and analgesic in veterinary medicine.

    Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative in human medicine.

    Thiophene derivatives: Compounds with a similar heterocyclic structure but containing a sulfur atom instead of nitrogen.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives.

Properties

CAS No.

853349-00-5

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 1-(2,3-dimethylphenyl)-4-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C20H20N2O2/c1-4-24-20(23)19-17(16-10-6-5-7-11-16)13-22(21-19)18-12-8-9-14(2)15(18)3/h5-13H,4H2,1-3H3

InChI Key

PHYCNCOATSRHAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C2=CC=CC=C2)C3=CC=CC(=C3C)C

Origin of Product

United States

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